An In-depth Technical Guide to Tripropyl Phosphate: Chemical Properties and Structure
An In-depth Technical Guide to Tripropyl Phosphate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of tripropyl phosphate (B84403) (TPP). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and manufacturing workflow.
Introduction
Tripropyl phosphate, with the CAS number 513-08-6, is an organophosphorus compound widely utilized as a flame retardant and a plasticizer in the plastics and textile industries.[1][2][3] It is a colorless, transparent liquid with low volatility.[4][5] Its function as a plasticizer enhances the flexibility, durability, and workability of various materials.[1] Additionally, it serves as a solvent, lubricant, and has applications in analytical chemistry as an external standard for sampling other organophosphate esters.[1][4]
Chemical Structure
Tripropyl phosphate is the triester of phosphoric acid and propanol (B110389).[6] The central phosphorus atom is bonded to four oxygen atoms, three of which are also bonded to a propyl group, and one is a double bond (phosphoryl group).
Caption: Chemical structure of tripropyl phosphate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of tripropyl phosphate.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 513-08-6 | [1][2][7][8] |
| Molecular Formula | C₉H₂₁O₄P | [1][7][8] |
| Molecular Weight | 224.23 g/mol | [1][7][9] |
| InChI Key | RXPQRKFMDQNODS-UHFFFAOYSA-N | [2][8][10] |
| SMILES | CCCOP(=O)(OCCC)OCCC | [2][10] |
| Physical Properties | ||
| Appearance | Colorless, transparent liquid/oil | [4][9][11] |
| Density | 1.012 g/mL at 25 °C | [1][2][4][11] |
| Boiling Point | 120-122 °C at 10 mmHg 252 °C | [1][2][4][10][11] |
| Melting Point | -93 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2][11] |
| Vapor Pressure | 0.0288 mmHg at 25 °C 0.00433 mmHg | [1][4][9] |
| Refractive Index | n20/D 1.416 | [1][2][4][11] |
| Water Solubility | 6.951 g/L at 30 °C | [1][4][11] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane. Soluble in most organic solvents. | [1][4][5][11] |
| Chemical Properties | ||
| Stability | Moisture sensitive | [1][11] |
| Hazard Codes | Xn (Harmful) | [1] |
| Other Properties | ||
| Dielectric Constant | 10.93 | [10][11] |
| Dipole Moment | 2.93 D | [10] |
| Surface Tension | 29.46 dyn/cm | [10] |
| logP (Octanol/Water) | 1.87 | [10] |
Experimental Protocols
Synthesis of Tripropyl Phosphate via Direct Esterification
A common method for synthesizing tripropyl phosphate is the direct esterification of propanol with phosphorus oxychloride.[4] This method is analogous to the synthesis of other alkyl phosphates like tributyl phosphate.[12][13]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
n-Propanol (CH₃CH₂CH₂OH)
-
Anhydrous sodium acetate (B1210297) (or other suitable HCl scavenger)
-
Anhydrous organic solvent (e.g., toluene)
-
Reaction vessel with a stirrer, dropping funnel, condenser, and thermometer
-
Distillation apparatus
Procedure:
-
Preparation: Set up the reaction vessel in a fume hood. Ensure all glassware is dry.
-
Charge Reactor: A solution is prepared by dissolving sodium acetate in n-propanol. The molar ratio of n-propanol to phosphorus oxychloride should be approximately 3.1:1 to 3.2:1.[12]
-
Reaction: Cool the solution in the reaction vessel to 10-30 °C using an ice bath.[12]
-
Addition of POCl₃: Slowly add phosphorus oxychloride dropwise to the stirred propanol solution. Maintain the temperature between 10-30 °C throughout the addition to control the exothermic reaction and minimize side reactions.[12] Hydrogen chloride (HCl) gas is generated as a byproduct and is neutralized by the sodium acetate.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 15-60 minutes to ensure the reaction goes to completion.[12]
-
Work-up:
-
Filter the reaction mixture to remove the precipitated sodium chloride and any excess sodium acetate.
-
Wash the crude product with water to remove any remaining salts and unreacted propanol.
-
Separate the organic layer.
-
-
Purification: Purify the crude tripropyl phosphate by vacuum distillation. The product is collected at a boiling point of 120-122 °C under a vacuum of 10 mmHg.[1][2][11]
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and Gas Chromatography (GC).
Caption: Synthesis workflow for tripropyl phosphate.
Determination of Physicochemical Properties (General Protocols)
4.2.1 Boiling Point Determination The boiling point at reduced pressure is determined using a vacuum distillation setup. The apparatus is equipped with a calibrated thermometer and a manometer. The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a specific pressure is recorded.
4.2.2 Density Measurement The density is measured at 25 °C using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with deionized water. The density is calculated by dividing the mass of the sample by its volume.
4.2.3 Refractive Index Measurement The refractive index is determined using an Abbe refractometer at 20 °C with the sodium D-line (589 nm). A drop of the sample is placed on the prism, and the refractive index is read directly from the instrument's scale.
Safety and Handling
Tripropyl phosphate is considered harmful if swallowed, inhaled, or absorbed through the skin.[1][14] It can cause skin and serious eye irritation.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2][14] Work should be conducted in a well-ventilated area or a fume hood.[14] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[14] It is also noted to be moisture-sensitive.[1][11]
References
- 1. Cas 513-08-6,TRIPROPYL PHOSPHATE | lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. TRIPROPYL PHOSPHATE | 513-08-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Tripropyl phosphate [webbook.nist.gov]
- 9. Tripropyl phosphate | C9H21O4P | CID 10546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tripropyl phosphate [stenutz.eu]
- 11. 513-08-6 CAS MSDS (TRIPROPYL PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]
- 13. CN104211727A - Preparation method of tributyl phosphate - Google Patents [patents.google.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. chemicalbook.com [chemicalbook.com]
